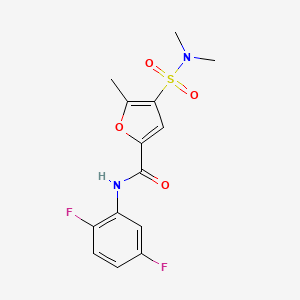

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

CAS No.: 1207018-08-3

Cat. No.: VC6860143

Molecular Formula: C14H14F2N2O4S

Molecular Weight: 344.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207018-08-3 |

|---|---|

| Molecular Formula | C14H14F2N2O4S |

| Molecular Weight | 344.33 |

| IUPAC Name | N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C14H14F2N2O4S/c1-8-13(23(20,21)18(2)3)7-12(22-8)14(19)17-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,19) |

| Standard InChI Key | SFECOQOLWWGOFT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N(C)C |

Introduction

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide is an organic compound with a molecular formula of C14H14F2N2O4S and a CAS number of 1207018-08-3 . This compound features a furan ring substituted with a dimethylsulfamoyl group and a carboxamide group linked to a 2,5-difluorophenyl moiety. The presence of fluorine atoms in the phenyl ring and the sulfamoyl group contributes to its unique chemical and biological properties.

Synthesis of N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

The synthesis of this compound typically involves several steps:

-

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

-

Introduction of the Dimethylsulfamoyl Group: This involves reacting the furan derivative with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

-

Formation of the Carboxamide Linkage: The carboxylic acid group on the furan ring is converted into an amide by reacting it with 2,5-difluoroaniline in the presence of a coupling agent.

Biological Activity

While specific biological activity data for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide is limited, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms can enhance bioavailability and interaction with biological targets.

Data Tables

| Pathogen/Cancer Cell Line | Minimum Inhibitory Concentration (MIC) μg/mL or GI50 μM |

|---|---|

| Staphylococcus aureus | 32 (for related sulfamoyl compounds) |

| Escherichia coli | 64 (for related sulfamoyl compounds) |

| Candida albicans | 16 (for related sulfamoyl compounds) |

| Pseudomonas aeruginosa | 128 (for related sulfamoyl compounds) |

| Human Tumor Cells | GI50 values around 15.72 μM (for antimitotic compounds) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume